molecular formula C28H18N2O3S B5366645 5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-methoxyphenyl 1-naphthoate

5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-methoxyphenyl 1-naphthoate

Cat. No. B5366645
M. Wt: 462.5 g/mol
InChI Key: IOKXBDGWRULHKR-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-methoxyphenyl 1-naphthoate, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. It has been extensively studied for its potential therapeutic applications in cancer treatment.

Mechanism of Action

5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-methoxyphenyl 1-naphthoate works by inhibiting the activity of PARP enzymes, which play a key role in repairing damaged DNA. By inhibiting PARP, this compound prevents cancer cells from repairing DNA damage, leading to cell death. This mechanism of action makes this compound particularly effective in cancer cells that have defects in DNA repair pathways, such as BRCA1/2-mutant cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and apoptosis in cancer cells, leading to cell death. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies. In addition, this compound has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-methoxyphenyl 1-naphthoate is its high potency and selectivity for PARP enzymes, which makes it a valuable tool for studying the role of PARP in DNA repair and cancer biology. However, one limitation of this compound is its high cost, which can limit its use in some research settings.

Future Directions

There are several future directions for research on 5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-methoxyphenyl 1-naphthoate. One area of focus is the development of combination therapies that can enhance the effectiveness of this compound in treating cancer. Another area of interest is the identification of biomarkers that can predict response to this compound, which could help to personalize cancer treatment. Additionally, there is ongoing research on the use of this compound in other diseases, such as neurodegenerative disorders and cardiovascular disease.

Synthesis Methods

5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-methoxyphenyl 1-naphthoate can be synthesized through a multistep process involving several chemical reactions. The starting materials include 1-naphthoic acid, 2-methoxyphenol, and 2-aminothiophenol. The synthesis involves the formation of intermediate compounds, such as 2-(1,3-benzothiazol-2-yl)acetonitrile and 5-(2-bromoacetyl)-2-methoxyphenyl 1-naphthoate, which are then coupled to form the final product.

Scientific Research Applications

5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-methoxyphenyl 1-naphthoate has been extensively studied for its potential therapeutic applications in cancer treatment. It has shown promising results in preclinical studies and has been tested in clinical trials for the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer.

properties

IUPAC Name

[5-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl] naphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18N2O3S/c1-32-24-14-13-18(15-20(17-29)27-30-23-11-4-5-12-26(23)34-27)16-25(24)33-28(31)22-10-6-8-19-7-2-3-9-21(19)22/h2-16H,1H3/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKXBDGWRULHKR-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)OC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)OC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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